molecular formula C30H59NO3 B13386304 N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide CAS No. 74713-63-6

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide

Cat. No.: B13386304
CAS No.: 74713-63-6
M. Wt: 481.8 g/mol
InChI Key: HXFPPRPLRSPNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide (CAS 74713-60-3) is a defined, synthetic ceramide analog more commonly referred to in lipidomics as Ceramide (d18:1/12:0) or N-Lauroyl-D-erythro-sphingosine . With a molecular formula of C30H59NO3 and a molecular weight of 481.806 g/mol, this compound serves as a critical standard and tool in biochemical research . Ceramides are a class of sphingolipids that function as fundamental structural components of the skin's epidermal barrier and as key signaling molecules in cellular processes. Researchers utilize this specific ceramide to study its role in regulating cellular processes such as apoptosis, cell proliferation, and stress responses . In experimental settings, it is vital for lipidomic analyses to investigate changes in lipid metabolism in response to environmental stressors, as highlighted in studies on hepatoma cells . Furthermore, defined ceramides like this one are essential for developing advanced liposomal drug delivery formulations to enhance the efficacy of various therapeutic agents . This product is supplied for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPPRPLRSPNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H59NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10707518
Record name N-(1,3-Dihydroxyoctadec-4-en-2-yl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74713-63-6
Record name N-(1,3-Dihydroxyoctadec-4-en-2-yl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide typically involves the reaction of a fatty acid with a sphingoid base. The process begins with the preparation of the sphingoid base, which is then acylated with a fatty acid to form the ceramide. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including protein kinases and phosphatases, to regulate cellular processes such as apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Ceramides differ primarily in sphingoid base length, acyl chain length, and stereochemistry. Below is a comparison of N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide with structurally analogous ceramides:

Compound Name (Ceramide Classification) Acyl Chain Length Key Structural Features Melting Point (°C) Yield (%) Biological Activity
This compound (d18:1/12:0) C12 Medium-chain acyl group; 4E double bond in sphingoid base Not reported Not reported Membrane barrier function, apoptosis modulation
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide (d18:1/24:0) C24 Long-chain acyl group; higher hydrophobicity 94–96 89 Increased intracellular calcium in HCT116 cells at 1 μg/mL; growth inhibition at 100 μg/mL
N-(1,3-dihydroxydodec-4-en-2-yl)butyramide (d12:1/4:0) C4 Short-chain acyl group; reduced hydrophobicity 57–58 64 Limited membrane integration; potential signaling roles
N-Dodecanoyl-NBD-D-erythro-sphingosine (Fluorescent C12 analog) C12 (NBD-labeled) Fluorescent nitrobenzoxadiazole (NBD) tag Not reported >98% purity Tracer for sphingolipid trafficking and metabolism studies
N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide (d18:1/22:0) C22 Very-long-chain acyl group Not reported Not reported Similar calcium flux activity as C24 analog

Key Findings

Acyl Chain Length and Physicochemical Properties :

  • Longer acyl chains (e.g., C22, C24) increase hydrophobicity and melting points (e.g., C24 ceramide: 94–96°C vs. C4: 57–58°C) . The C12 compound likely exhibits intermediate solubility and membrane integration.
  • Shorter chains (C4, C6) enhance water solubility but reduce lipid bilayer stability .

Biological Activity: C24 and C22 ceramides from Stelodoryx procera induced calcium flux in HCT116 cells at 1 μg/mL but required 100 μg/mL for growth inhibition, suggesting concentration-dependent effects .

Synthetic Accessibility :

  • Longer-chain ceramides (e.g., C24) are synthesized in higher yields (89%) compared to shorter analogs (C4: 64%), likely due to optimized purification protocols .

Biological Activity

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide, also known as a ceramide derivative, exhibits significant biological activities that are of interest in various fields of biomedical research. This compound is notable for its roles in lipid metabolism, cell signaling, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of ceramides, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid. The presence of hydroxyl groups and an unsaturated fatty acid chain contributes to its unique properties.

Property Details
Molecular Formula C20H41NO3
Molecular Weight 341.56 g/mol
Functional Groups Hydroxyl (-OH), Amide (-C=O-NH)
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its incorporation into cell membranes, where it influences various signaling pathways. The compound interacts with specific proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis and proliferation. Its ability to fluoresce allows for tracking within biological systems using fluorescence microscopy, enhancing its utility in research applications related to lipid behavior and metabolism .

1. Cell Membrane Dynamics

This compound plays a crucial role in the structure and function of cell membranes. It is involved in the formation of lipid rafts, which are microdomains that facilitate cell signaling and communication. Studies have shown that the presence of ceramides can influence membrane fluidity and protein interactions .

2. Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of specific apoptotic pathways mediated by ceramide signaling. For instance, this compound has been shown to activate caspases, leading to programmed cell death .

3. Fluorescent Labeling

Due to its fluorescent properties, this compound is utilized as a probe in biological studies to track lipid metabolism and distribution within cells. It allows researchers to visualize the dynamics of ceramides in various cellular contexts.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Lipid Metabolism : A study demonstrated that this compound effectively labels lipid droplets in adipocytes, providing insights into lipid storage and mobilization mechanisms .
  • Cancer Research : In vitro experiments showed that treatment with this compound resulted in significant apoptosis of breast cancer cells through ceramide-mediated pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Unique Features
NBD-CeramideContains a nitrobenzoxadiazole group for fluorescence
DihydroceramideLacks the unsaturation and specific hydroxyl groups
Ceramide 1More saturated structure; different biological effects

Q & A

Q. How does substituting the dodecanoyl chain with unsaturated analogs affect lipid raft formation?

  • Experimental approach : Synthesize analogs with cis/trans C=C bonds in the acyl chain.
  • Analysis : Use atomic force microscopy (AFM) to compare raft domains in model membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.